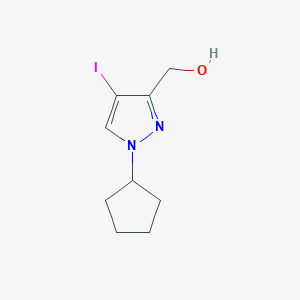

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively. In

科学的研究の応用

Synthesis and Derivative Formation

Synthesis of Pyrazole Derivatives

Research demonstrates innovative methods for synthesizing various pyrazole derivatives. For example, Hote and Lokhande (2014) explored the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequence of Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

Eco-friendly Synthesis Approaches

Ribeiro, Martins, and Pombeiro (2017) achieved the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, involving pyrazol-1-yl as a component (Ribeiro, Martins, & Pombeiro, 2017).

Novel Cyclization Processes

The study by Reddy et al. (2012) highlighted a novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of pyrazol-related compounds (Reddy et al., 2012).

Regioselective Synthesis

Alizadeh, Moafi, and Zhu (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, indicating the precise and controlled synthesis capabilities of pyrazole-based compounds (Alizadeh, Moafi, & Zhu, 2015).

Computational Study for Synthesis Reactions

Mabrouk et al. (2020) conducted a computational study to develop an economical synthesis strategy for pyrazolyl α-amino esters derivatives, highlighting the integration of computational methods in synthesizing pyrazole derivatives (Mabrouk et al., 2020).

Chemical Characterization and Applications

X-ray Crystallography and Molecular Interactions

Li et al. (2012) synthesized a pyrazole compound and analyzed its structure using X-ray crystallography, providing insights into the molecular geometry and interactions of these compounds (Li et al., 2012).

Antimicrobial Activity

Kumar et al. (2012) synthesized pyrazolyl(pyridin-4-yl)methanones and tested their antimicrobial activity, indicating potential biomedical applications (Kumar et al., 2012).

Supramolecular Complex Formation

Lam et al. (1997) explored the formation of a triple-strand helical supramolecular complex involving pyrazole, demonstrating the compound's potential in complex molecular assemblies (Lam et al., 1997).

Oxidative Cyclization

Kumar and Perumal (2007) carried out an oxidative cyclization of chalcones using FeCl3·6H2O–methanol, showcasing another synthetic route involving pyrazoles (Kumar & Perumal, 2007).

Electrocatalytic Transformations

Elinson et al. (2015) reported the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes, an example of pyrazole derivatives in electrocatalysis (Elinson et al., 2015).

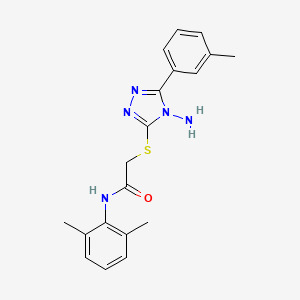

Molecular Docking and Biological Activities

Lynda (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities, further supported by molecular docking analysis (Lynda, 2021).

Complexes with Platinum Group Metals

Sairem et al. (2012) synthesized complexes of pyrazole derivatives with platinum group metals, providing a glimpse into the coordination chemistry of these compounds (Sairem et al., 2012).

Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) prepared a compound through a multi-step process, highlighting its potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

将来の方向性

特性

IUPAC Name |

(1-cyclopentyl-4-iodopyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWAKHYGXRDVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)

![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)